7-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Catalog No.
S3613279
CAS No.
215798-22-4
M.F
C10H13BrClN
M. Wt
262.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline hy...

CAS Number

215798-22-4

Product Name

7-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

IUPAC Name

7-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride

Molecular Formula

C10H13BrClN

Molecular Weight

262.57 g/mol

InChI

InChI=1S/C10H12BrN.ClH/c1-7-4-8-2-3-12-6-9(8)5-10(7)11;/h4-5,12H,2-3,6H2,1H3;1H

InChI Key

ZTZSGAVWDYOJGY-UHFFFAOYSA-N

SMILES

CC1=CC2=C(CNCC2)C=C1Br.Cl

Canonical SMILES

CC1=CC2=C(CNCC2)C=C1Br.Cl

Scientific Research Applications

Information on the specific scientific research applications of 7-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is currently limited. However, research has been conducted on related tetrahydroisoquinoline (THIQ) compounds due to their prevalence in many natural products and pharmaceuticals [].

Here are some areas where THIQ compounds are being explored in scientific research:

  • Medicinal Chemistry

    THIQs are being studied for their potential medicinal properties, including as anti-cancer agents, anticonvulsants, and dopamine receptor modulators [, , ].

  • Organic Chemistry

    THIQs are of interest to organic chemists due to their unique reactivity and potential use in organic synthesis [].

7-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound characterized by its molecular formula C10H12BrNHClC_{10}H_{12}BrN\cdot HCl and a molecular weight of approximately 262.58 g/mol. This compound is a derivative of tetrahydroisoquinoline, which is notable for its presence in various alkaloids and its significance in medicinal chemistry. The presence of the bromine atom at the 7-position and the methyl group at the 6-position contributes to its unique chemical properties and biological activities .

  • Condensation Reaction: A condensation reaction occurs between 4-acetamidobenzaldehyde and benzaldehyde under basic conditions to form a 4-formylamino-α,β-unsaturated ketone.
  • Bromination: The resulting ketone is subjected to bromination with 3-bromo-1-propene, yielding 7-bromo-1,2,3,4-tetrahydroisoquinoline.
  • Hydrochloride Formation: Finally, treatment of the bromo compound with hydrochloric acid produces the hydrochloride salt of the compound.

These reactions can also lead to various derivatives through oxidation or reduction processes.

7-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride exhibits potential biological activities that are currently under investigation. Isoquinoline derivatives are known to interact with multiple biological targets, influencing various cellular processes. While specific pathways for this compound require further research, its structural features suggest possible interactions with neurotransmitter systems and other biochemical pathways relevant in pharmacology .

The synthesis methods for 7-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride generally follow the outlined steps above. In industrial settings, these methods may be optimized for large-scale production using continuous flow reactors and automated systems to ensure consistency and efficiency. Research continues into refining these synthetic routes for better yields and reduced environmental impact .

The applications of 7-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride span several fields:

  • Chemistry: It serves as an intermediate in synthesizing complex organic molecules and natural product analogs.
  • Biology: The compound is studied for its interactions with biological macromolecules and roles in biochemical pathways.
  • Medicine: Investigated for potential pharmacological properties, it may serve as a precursor in drug development.
  • Industry: Utilized in producing specialty chemicals and as a building block in material science .

Several compounds share structural similarities with 7-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. Here is a comparison highlighting its uniqueness:

Compound NameSimilarityUnique Features
7-Bromo-1,2,3,4-tetrahydroisoquinoline0.98Lacks methyl group at the 6-position
6-Bromo-1,2,3,4-tetrahydroisoquinoline0.98Methyl group at position 6 instead of bromine
5-Bromo-1,2,3,4-tetrahydroisoquinoline0.91Bromine at position 5 affects reactivity
8-Bromo-1,2,3,4-tetrahydroisoquinoline0.91Bromine at position 8 alters biological activity
Benzyl 7-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-Contains a benzyl group which may influence solubility

The unique combination of bromine and methyl groups on the isoquinoline core structure distinguishes this compound from others in its class .

Dates

Modify: 2024-04-14

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